molecular formula C14H14N2O4 B5772052 N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide

N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide

Cat. No. B5772052
M. Wt: 274.27 g/mol
InChI Key: BZKCBYKNDMEHOM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide, also known as DMHN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMHN is a derivative of nicotinamide, which is a form of vitamin B3. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide exerts its effects through various mechanisms, including the inhibition of inflammatory mediators, activation of antioxidant pathways, and modulation of cell signaling pathways. N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a major antioxidant pathway. N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has also been shown to modulate the activity of various cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has been shown to protect against oxidative stress and neuronal damage in various animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using various methods. However, N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide. One area of research is the development of N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide on cell signaling pathways. Additionally, the development of novel synthesis methods for N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide may lead to improved yields and purity. Overall, N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has significant potential for various applications in scientific research, and further studies are needed to fully explore its potential.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzaldehyde with 3-aminopyridine in the presence of a catalyst, followed by the addition of hydroxylamine hydrochloride. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with 3-aminopyridine in the presence of a base, followed by the addition of hydroxylamine hydrochloride and acetic anhydride. These methods have been optimized to yield high purity and high yield of N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has been studied extensively for its potential applications in various areas of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-hydroxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-12-4-3-10(6-13(12)20-2)16-14(18)9-5-11(17)8-15-7-9/h3-8,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKCBYKNDMEHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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